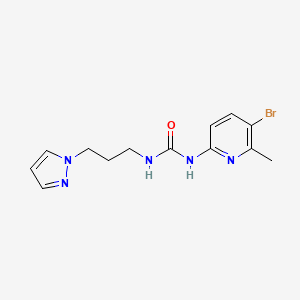![molecular formula C13H16FN5O B7632629 3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide (hereafter referred to as FTM) is a chemical compound that has gained significant attention in scientific research in recent years. FTM is a tetrazole derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of FTM is not fully understood. However, it is believed that FTM inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. FTM has also been shown to activate the PPARγ receptor, which is involved in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects
FTM has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, FTM has been shown to have antioxidant effects. FTM has also been found to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
実験室実験の利点と制限
One of the main advantages of FTM in lab experiments is its specificity. FTM has been shown to selectively target cancer cells, leaving healthy cells unaffected. Additionally, FTM has low toxicity, making it a safer alternative to other cancer treatments. However, one limitation of FTM is its poor solubility, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on FTM. One area of research is in the development of FTM derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FTM and its potential applications in the treatment of other diseases. Finally, more studies are needed to determine the long-term effects of FTM on the body.
Conclusion
In conclusion, FTM is a promising chemical compound that has potential in various scientific research applications. Its specificity, low toxicity, and anti-cancer and anti-inflammatory properties make it an attractive alternative to other cancer treatments. While there are some limitations to its use in lab experiments, further research is needed to fully understand the potential of FTM in the treatment of cancer and other diseases.
合成法
The synthesis of FTM involves a multi-step process that begins with the reaction of 3-fluoro-4-methylaniline with propionyl chloride to form 3-fluoro-4-methyl-N-propionylaniline. This intermediate product is then reacted with sodium azide to form 3-fluoro-4-methyl-N-(azidomethyl)aniline. The final step involves the reaction of the azide intermediate with 2-(2H-tetrazol-5-yl)propylamine to form FTM.
科学的研究の応用
FTM has been shown to have potential in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. FTM has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FTM has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-8-4-10(6-11(14)5-8)13(20)19(3)7-9(2)12-15-17-18-16-12/h4-6,9H,7H2,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBKNRZSQYQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N(C)CC(C)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)
![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)
![2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)